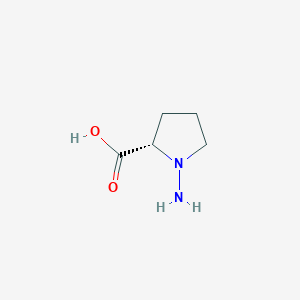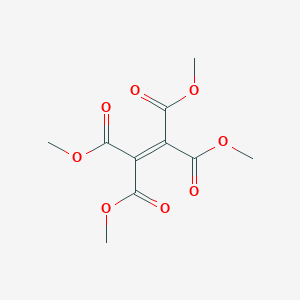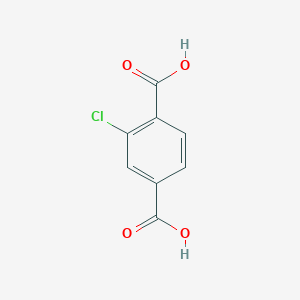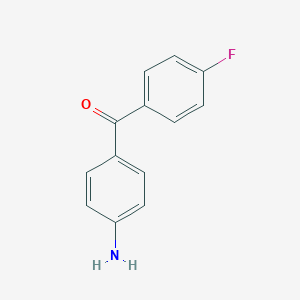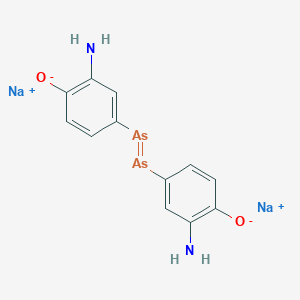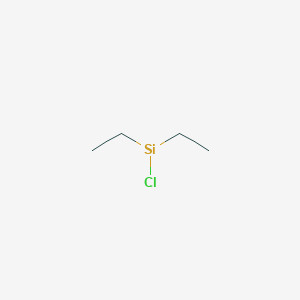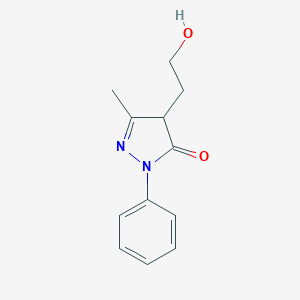
4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability .Aplicaciones Científicas De Investigación
Dyeing Performance on Polyester Fabrics
The compound 4-Hydroxymethyl-2-pyrazolin-5-one, closely related to the specified chemical, has been utilized in the synthesis of new azodisperse dyes, including 4-arylazo-4-hydroxymethyl-2-pyrazolin-5-one derivatives. These derivatives have shown promising results in dyeing polyester fabrics, highlighting the potential of pyrazolin-5-one derivatives in textile applications (Metwally, Khalifa, & Amer, 2008).
Antioxidant Activity
Some derivatives of 3-Methyl-1-thiocarbamoyl-2-pyrazolin-5-one have been synthesized and evaluated for their antioxidant activity. These compounds, particularly thiazolyl–pyrazolone derivatives, showed significant potential in mitigating oxidative stress, which is a key factor in various chronic diseases (Gaffer, Abdel-fattah, Etman, & Abdel‐Latif, 2017).
Catalysis and Biological Activities
Pyrazolone derivatives have been identified for their broad spectrum of applications in catalysis, dye decolorization, and metallurgical extractions. Notably, their biological activities such as anti-inflammatory, analgesic, anticancer, and anti-tubercular functions are of paramount importance. The synthesis of trimeric pyrazolone compounds using a bio-catalytic pathway underscores the eco-friendly approach and their promising antioxidant properties in physiological environments (Jain, Yadav, & Malhotra, 2021).
Antimicrobial and Antimalarial Activities
Derivatives of pyrazolone, specifically 3-(4,5-dihydro-5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-hydroxyquinolin-2(1H)-ones, have been synthesized and screened for their antimicrobial and antimalarial activities. These compounds showed potent antimalarial activity, indicating their potential as lead compounds in the development of new antimalarial agents (Sarveswari, Vijayakumar, Siva, & Priya, 2014).
Neuroprotection
Edaravone, a derivative of pyrazolone, has been explored for its neuroprotective effects against retinal damage. As a free radical scavenger, it shows significant promise in treating retinal diseases by reducing oxidative stress-induced cell death (Inokuchi et al., 2009).
Mecanismo De Acción
Target of Action
It’s structurally similar to fenquinotrione, a herbicide that inhibits the 4-hydroxyphenylpyruvate dioxygenase (hppd) activity . HPPD is a key enzyme in the tyrosine catabolism pathway, which is crucial for the biosynthesis of plastoquinone and tocopherols, compounds essential for photosynthesis and growth in plants .
Mode of Action
Fenquinotrione, a structurally similar compound, inhibits hppd by forming a bidentate interaction with fe(ii) at the active site . It’s plausible that 4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one might have a similar interaction with its target.
Biochemical Pathways
Inhibition of hppd by similar compounds leads to a deficiency in plastoquinone and tocopherols, disrupting photosynthesis and plant growth .
Pharmacokinetics
The main pharmacokinetic parameters were, respectively, 36.474 μg·h/mL, 12.59 μg·h/mL (AUC0→∞), and T1/2α was 0.14 h, 0.359 h; T1/2β was 3.046 h, 5.646 h after intravenous and oral administrations . This suggests that the compound is rapidly distributed in the body with an absolute bioavailability of 34.5% .
Result of Action
The inhibition of hppd by similar compounds leads to a disruption in photosynthesis and plant growth .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-hydroxyethyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-11(7-8-15)12(16)14(13-9)10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOONTISHAAFGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CCO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436541 |
Source


|
| Record name | 4-(2-HYDROXYETHYL)-3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one | |
CAS RN |
10223-33-3 |
Source


|
| Record name | 4-(2-HYDROXYETHYL)-3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

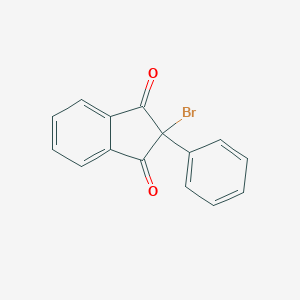
![2-Chloropyridazino[6,1-b]quinazolin-10-one](/img/structure/B158738.png)
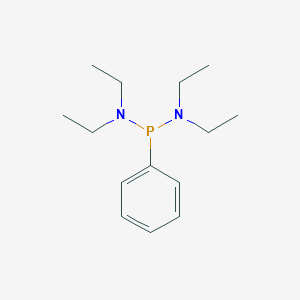
![1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B158742.png)
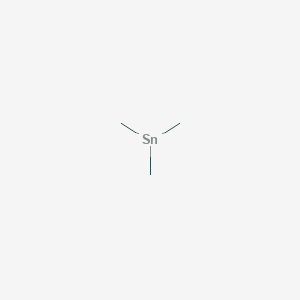
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)
